Diethyl [(chloromethoxy)methyl]phosphonate
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Overview
Description
Diethyl [(chloromethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H12ClO3P. It is a clear, colorless to light yellow liquid that is primarily used as a reactant in various chemical reactions. This compound is known for its versatility in organic synthesis and its role in the preparation of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(chloromethoxy)methyl]phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with chloromethyl methyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloromethyl group by the phosphite .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors has also been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(chloromethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted phosphonates.
Oxidation: Yields phosphonic acids.
Reduction: Forms phosphine derivatives.
Scientific Research Applications
Diethyl [(chloromethoxy)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [(chloromethoxy)methyl]phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloromethyl group can be readily substituted by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl (chloromethyl)phosphonate: Similar in structure but lacks the methoxy group.
Diethyl (methylthiomethyl)phosphonate: Contains a methylthio group instead of a chloromethyl group.
Diethyl cyanomethylphosphonate: Features a cyano group in place of the chloromethyl group.
Uniqueness
Diethyl [(chloromethoxy)methyl]phosphonate is unique due to its chloromethoxy group, which provides distinct reactivity compared to other similar compounds. This unique functional group allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis .
Properties
CAS No. |
24600-04-2 |
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Molecular Formula |
C6H14ClO4P |
Molecular Weight |
216.60 g/mol |
IUPAC Name |
1-[chloromethoxymethyl(ethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H14ClO4P/c1-3-10-12(8,11-4-2)6-9-5-7/h3-6H2,1-2H3 |
InChI Key |
NCWNQOCBXUBOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COCCl)OCC |
Origin of Product |
United States |
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